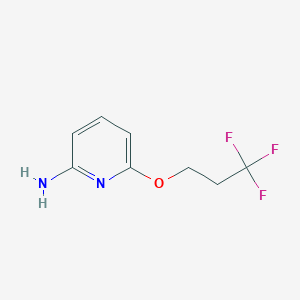![molecular formula C7H5BrClN3 B13922190 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B13922190.png)
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by the presence of bromine, chlorine, and methyl groups attached to a pyrrolopyrimidine core. It is widely used in various scientific research fields due to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:
Formation of the Pyrrolopyrimidine Core: This step involves the cyclization of a suitable precursor, such as ethyl 2-cyano-4,4-dimethoxybutanoate, with formamidine to form the pyrrolopyrimidine core.
Methylation: The methyl group is introduced via alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Large-scale Cyclization: Using industrial-grade precursors and catalysts to form the pyrrolopyrimidine core.
Efficient Halogenation: Employing continuous flow reactors for halogenation to improve reaction efficiency and safety.
Purification: Utilizing advanced purification techniques such as recrystallization and chromatography to obtain high-purity product.
化学反応の分析
Types of Reactions
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are used under controlled conditions.
Major Products
Substituted Pyrrolopyrimidines: Products with various functional groups replacing the halogens.
Oxidized Derivatives: Compounds with modified oxidation states.
Coupled Products: Larger molecules formed through coupling reactions.
科学的研究の応用
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes.
Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and DNA repair.
類似化合物との比較
Similar Compounds
- 6-Bromo-4-chloro-7H-pyrrolo[2,3-D]pyrimidine
- 4-Chloro-7H-pyrrolo[2,3-D]pyrimidine
- 6-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-D]pyrimidine
Uniqueness
6-Bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-D]pyrimidine is unique due to the presence of both bromine and chlorine atoms along with a methyl group, which imparts distinct chemical and biological properties. This combination of substituents enhances its reactivity and potential for diverse applications compared to similar compounds .
特性
分子式 |
C7H5BrClN3 |
|---|---|
分子量 |
246.49 g/mol |
IUPAC名 |
6-bromo-4-chloro-2-methyl-7H-pyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C7H5BrClN3/c1-3-10-6(9)4-2-5(8)12-7(4)11-3/h2H,1H3,(H,10,11,12) |
InChIキー |
XVKRNRWULAHSRX-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=C(C=C(N2)Br)C(=N1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-amino-2-[3-hydroxy-4-(hydroxymethyl)phenyl]acetic acid](/img/structure/B13922109.png)

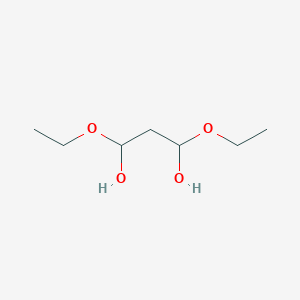
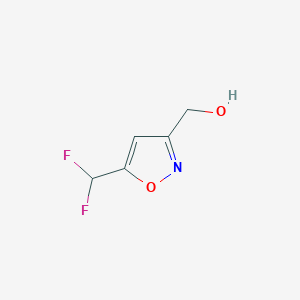
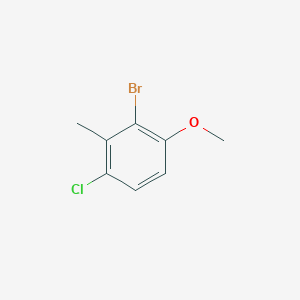

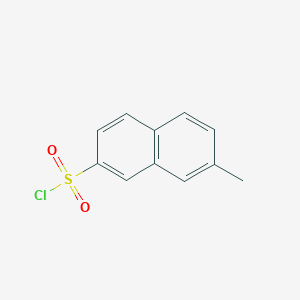
![4-Hexenoic acid, 2-[(diphenylmethylene)amino]-5-methyl-, ethyl ester](/img/structure/B13922158.png)
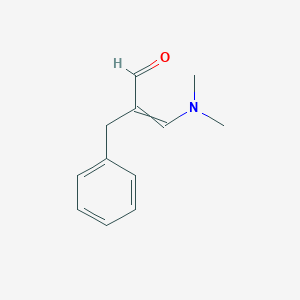
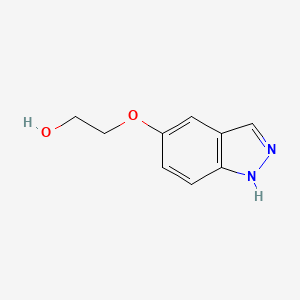
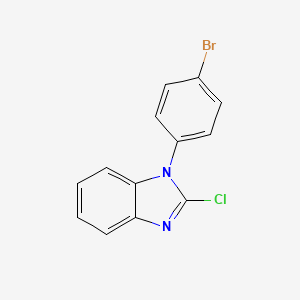
![ethyl (4S)-6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxoheptanoate](/img/structure/B13922168.png)
![disodium;(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-12-oxido-3-oxo-12-sulfanylidene-3-sulfido-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B13922174.png)
